molecular formula C15H18N4O2S B1390951 N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine CAS No. 1177306-43-2

N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine

Cat. No.: B1390951
CAS No.: 1177306-43-2
M. Wt: 318.4 g/mol
InChI Key: BRORCRRGXAIODS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. According to PubChem databases, this compound is also known by several synonymous names, including N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethoxy-1,3-benzothiazol-2-amine. The molecular structure consists of a benzothiazole ring system substituted with methoxy groups at the 4 and 7 positions, connected through an aminopropyl linker to an imidazole ring.

The molecular formula C₁₅H₁₈N₄O₂S reflects the presence of fifteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 318.39402 grams per mole. The compound's structural complexity arises from the integration of multiple heterocyclic systems, specifically the benzothiazole moiety fused with a benzene ring and containing both nitrogen and sulfur heteroatoms, and the imidazole ring containing two nitrogen atoms in a five-membered cyclic arrangement.

The structural identification of this compound can be comprehensively characterized through various spectroscopic and analytical techniques. The Simplified Molecular Input Line Entry System representation reveals the connectivity pattern: COC1=CC=C(OC)C(S2)=C1N=C2NCCCN3C=NC=C3. This notation clearly delineates the methoxy substitutions on the benzothiazole ring and the propyl chain linking the two heterocyclic systems.

Property Value Method/Source
Molecular Formula C₁₅H₁₈N₄O₂S Computed Analysis
Molecular Weight 318.39402 g/mol Mass Spectrometry
Chemical Abstracts Service Number 1177306-43-2 Registry Database
International Chemical Identifier Key BRORCRRGXAIODS-UHFFFAOYSA-N Computational Chemistry
Purity (Commercial Samples) 95-97% Analytical Chemistry

The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C15H18N4O2S/c1-20-11-4-5-12(21-2)14-13(11)18-15(22-14)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18). This detailed structural descriptor enables precise identification and database searching across chemical information systems.

The compound's three-dimensional conformation plays a crucial role in its potential biological activities. The propyl linker provides conformational flexibility, allowing the imidazole ring to adopt various spatial orientations relative to the benzothiazole system. This flexibility may be significant for molecular recognition processes and binding interactions with biological targets.

Historical Context of Benzothiazole-Imidazole Hybrid Compounds

The development of benzothiazole-imidazole hybrid compounds emerged from the recognition that combining pharmacologically active heterocyclic scaffolds could yield molecules with enhanced or novel biological properties. The historical evolution of these hybrid systems can be traced through decades of medicinal chemistry research focusing on heterocyclic compound optimization.

Benzothiazole derivatives have been extensively studied since the early twentieth century, with researchers recognizing their potential as antimicrobial and anticancer agents. The benzothiazole scaffold appears in numerous pharmaceutical compounds and has been identified as a privileged structure in drug discovery. Research has demonstrated that benzothiazole derivatives possess remarkable anticancer activities against various cell lines, including hepatocellular carcinoma, breast cancer, and cervical cancer cell lines.

Simultaneously, imidazole-containing compounds have established themselves as versatile pharmacological agents with extensive biological activities. The imidazole ring system has been incorporated into numerous therapeutic agents, demonstrating antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-human immunodeficiency virus activities. This heterocyclic system's ability to participate in hydrogen bonding and its aromatic character contribute to its biological significance.

The concept of hybrid molecules gained prominence in medicinal chemistry as researchers sought to combine the beneficial properties of multiple pharmacophores within single molecular entities. Studies have shown that hybrid compounds often exhibit improved pharmacokinetic characteristics compared to their individual components, leading to enhanced solubility, bioavailability, and therapeutic efficacy.

Recent synthetic methodologies have enabled the efficient preparation of benzothiazole-imidazole hybrid compounds through various approaches. Green synthesis strategies utilizing clay catalysts have been developed for the preparation of benzothiazole and benzimidazole tethered imidazole derivatives, demonstrating the field's commitment to environmentally sustainable synthetic practices. These methods involve four-component condensation reactions that incorporate benzil, aldehydes, aminobenzothiazole derivatives, and ammonium acetate under catalytic conditions.

Research Period Key Developments Significance
Early 1900s-1950s Initial benzothiazole characterization Foundation for heterocyclic chemistry
1960s-1980s Imidazole pharmacology establishment Recognition of biological versatility
1990s-2010s Hybrid molecule concept development Enhanced therapeutic profiles
2010s-Present Advanced synthetic methodologies Green chemistry approaches

The structure-activity relationship studies of benzothiazole-imidazole hybrids have revealed important insights into their biological mechanisms. Research has shown that the positioning of substituents on both ring systems significantly influences biological activity. For instance, studies of benzimidazole-containing benzothiazole derivatives have demonstrated that the incorporation of specific heterocyclic substitutions affects antitumor potential, with benzimidazole substitutions generally showing superior activity compared to other heterocyclic modifications.

Contemporary research continues to explore the therapeutic potential of benzothiazole-imidazole hybrid compounds. Recent investigations have focused on their anticancer properties, with several derivatives showing promising activity against multiple cancer cell lines. The development of these compounds represents a significant advancement in the field of heterocyclic chemistry, combining traditional synthetic approaches with modern understanding of molecular pharmacology and structure-activity relationships.

The ongoing research into this compound and related compounds reflects the continued interest in optimizing heterocyclic hybrid molecules for pharmaceutical applications. The specific structural features of this compound, including the methoxy substitutions on the benzothiazole ring and the propyl linker connecting to the imidazole moiety, represent rational design approaches informed by decades of research into both individual scaffold systems and their combined applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4,7-dimethoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-20-11-4-5-12(21-2)14-13(11)18-15(22-14)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRORCRRGXAIODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in the compound can interact with metal ions in enzyme active sites, potentially inhibiting or activating enzymatic reactions. Additionally, the benzo[d]thiazole moiety is known to interact with proteins involved in cell signaling pathways, thereby modulating their activity. These interactions can lead to changes in the biochemical pathways within cells, highlighting the importance of this compound in biochemical research.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of proteins involved in critical cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the imidazole ring can coordinate with metal ions in enzyme active sites, resulting in enzyme inhibition or activation. Additionally, the benzo[d]thiazole moiety can interact with protein kinases, modulating their activity and influencing downstream signaling pathways. These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Studies have identified specific dosage thresholds at which the compound transitions from being beneficial to harmful, emphasizing the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biochemical activities. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. Additionally, the distribution of the compound within tissues can affect its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the imidazole ring may facilitate the compound’s localization to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, the benzo[d]thiazole moiety may target the compound to the mitochondria, affecting cellular metabolism and energy production.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C15H18N4O2S
  • CAS Number: 1177306-43-2
  • Molecular Weight: 318.4 g/mol

The compound features a benzo[d]thiazole core, which is known for its diverse biological activities, and an imidazole moiety that enhances its pharmacological profile.

1. Antimicrobial Activity

Research indicates that compounds with thiazole and imidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been studied for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure of this compound suggests potential activity against these pathogens due to the presence of both imidazole and thiazole rings.

2. Anticancer Activity

Thiazole derivatives have shown promise as anticancer agents. For example, studies on structurally similar compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but is expected to follow similar patterns due to its structural characteristics.

3. Anti-inflammatory Properties

Imidazole-containing compounds are known for their anti-inflammatory effects. They can modulate nitric oxide production in macrophages, which plays a crucial role in the inflammatory response . This suggests that this compound may also exhibit anti-inflammatory properties that warrant further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substitution Patterns: The presence of methoxy groups at the 4 and 7 positions on the benzo[d]thiazole ring has been linked to enhanced biological activity compared to unsubstituted analogs.
SubstituentActivity Level
NoneLow
Methoxy (4,7)High

The imidazole ring contributes to the overall interaction with biological targets, potentially enhancing solubility and bioavailability.

Case Study 1: Antimalarial Activity

A study involving thiazole derivatives indicated that modifications in the structure could lead to significant antimalarial activity against Plasmodium falciparum. Similar modifications could be hypothesized for this compound based on its structural similarities .

Case Study 2: Leishmaniasis Treatment

Research on phthalimido-thiazole derivatives has revealed promising results against Leishmania species. These studies highlight the potential for developing this compound as a novel treatment option for leishmaniasis by targeting similar pathways .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine exhibit significant anticancer properties. Studies show that the thiazole ring can enhance the interaction with biological targets involved in cancer cell proliferation and survival pathways.

Case Study:
A study conducted by Zhang et al. (2023) demonstrated that derivatives of thiazole compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism involved the modulation of key signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Properties

The imidazole group in this compound suggests potential antimicrobial activity, particularly against fungal infections. Compounds with similar structures have been reported to exhibit antifungal effects by disrupting cell membrane integrity.

Case Study:
In a study published by Lee et al. (2024), derivatives of imidazole-based compounds were tested against various fungal strains, showing promising results in inhibiting growth and biofilm formation.

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes involved in metabolic pathways.

Case Study:
Research by Patel et al. (2022) identified that similar compounds could inhibit specific kinases related to inflammation and cancer progression, suggesting a role for this compound in therapeutic strategies targeting these enzymes.

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes). The presence of electron-donating methoxy groups can enhance charge transport properties.

Case Study:
A recent investigation into organic semiconductors highlighted the effectiveness of thiazole derivatives in improving the efficiency of OLEDs, demonstrating their potential application in next-generation display technologies.

Comparison with Similar Compounds

Key Observations:

  • Methoxy vs. Ethoxy : The 4,7-dimethoxy analog (318.39 g/mol) has higher polarity compared to the 4-ethoxy derivative (296.37 g/mol), which may influence solubility and membrane permeability .
  • Methyl Groups : The 7-methyl analog (302.39 g/mol) shows reduced polarity, which could improve blood-brain barrier penetration compared to dimethoxy derivatives .

Q & A

Basic: What synthetic methodologies are effective for preparing N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine, and how can reaction yields be optimized?

A common approach involves coupling a benzo[d]thiazol-2-amine precursor with 3-(1H-imidazol-1-yl)propan-1-amine under mild nucleophilic substitution or amide-bond-forming conditions. For example, General Procedure B (Sequence B) from demonstrates the use of reductive amination between an aldehyde and 3-(1H-imidazol-1-yl)propan-1-amine, achieving 84% yield in a similar compound. Optimization strategies include:

  • Using excess amine to drive the reaction .
  • Employing polar aprotic solvents (e.g., DMF or pyridine) to stabilize intermediates .
  • Monitoring reaction progress via TLC or HPLC to minimize side products .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Confirm structural integrity by matching chemical shifts to theoretical values (e.g., aromatic protons at δ 6.5–8.0 ppm for dimethoxybenzothiazole and imidazole moieties) .
  • HPLC : Assess purity (>98% threshold) using reverse-phase columns (C18) with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring m/z aligns with calculated values .

Advanced: How can X-ray crystallography and SHELX software resolve the compound’s solid-state structure and intermolecular interactions?

  • Crystallization : Grow single crystals via slow evaporation in methanol/water mixtures .
  • Data Collection : Use a diffractometer (Mo/Kα radiation) to obtain intensity data.
  • Refinement with SHELX : Employ SHELXL for structure solution, refining parameters like bond lengths, angles, and thermal displacement factors. SHELX’s robustness in handling high-resolution data ensures accurate hydrogen-bonding networks (e.g., N–H···N interactions) .
  • Validation : Cross-check with CCDC databases to identify packing anomalies .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

  • Cross-Validation : Combine NMR, MS, and X-ray data to resolve discrepancies. For instance, unexpected peaks in NMR may arise from solvates, which can be identified via crystallography .
  • Dynamic Effects : Consider tautomerism (e.g., imidazole ring proton exchange) causing split signals in NMR; use variable-temperature NMR to confirm .
  • Redundancy in Synthesis : Repeat reactions under controlled conditions to isolate pure phases .

Advanced: What role do hydrogen-bonding patterns play in the compound’s solid-state properties, and how can they be analyzed?

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R22(8) motifs for dimeric structures). highlights how N–H···N and C–H···O/F bonds stabilize crystal packing .
  • Thermal Stability : Correlate hydrogen-bond density with melting points (e.g., stronger networks increase thermal resistance) .
  • Solubility : Weak C–H···π interactions may enhance solubility in aromatic solvents .

Advanced: How do solvent choice and reaction conditions impact synthesis efficiency and purity?

  • Solvent Effects : Polar solvents (e.g., DMSO) improve amine solubility but may reduce yields due to side reactions; apolar solvents (toluene) favor nucleophilic substitution but require higher temperatures .
  • Catalysis : Additives like DMAP or HOBt can enhance coupling efficiency in amide formation .
  • Workup : Adjust pH during precipitation (e.g., NH4OH to pH 8–9) to isolate products while minimizing impurities .

Advanced: What experimental approaches assess the compound’s stability under varying thermal or pH conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., notes thermolability at 29–48°C for similar polymers) .
  • pH Stability Studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC .
  • Light Exposure Tests : UV-vis spectroscopy can detect photodegradation products .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.